1-Fluoro-3-methanesulfonyl-2-nitrobenzene
Overview
Description
1-Fluoro-3-methanesulfonyl-2-nitrobenzene is an organic compound with the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol . It is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene typically involves the nitration of 1-fluoro-3-methanesulfonylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-methanesulfonyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be replaced by nucleophiles such as amines or phenols in the presence of a base like potassium carbonate.
Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide.
Major Products Formed
Aminobenzene derivatives: Formed from the reduction of the nitro group.
Sulfone derivatives: Formed from the oxidation of the methanesulfonyl group.
Scientific Research Applications
1-Fluoro-3-methanesulfonyl-2-nitrobenzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group and the electron-donating methanesulfonyl group on the benzene ring makes the fluorine atom more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-nitrobenzene: Lacks the methanesulfonyl group, making it less reactive in nucleophilic aromatic substitution reactions.
1-Fluoro-4-methanesulfonyl-2-nitrobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1-Fluoro-3-methanesulfonyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which enhances its reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-fluoro-3-methylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIZMRLEAFVDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022971-93-2 | |
Record name | 1-fluoro-3-methanesulfonyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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